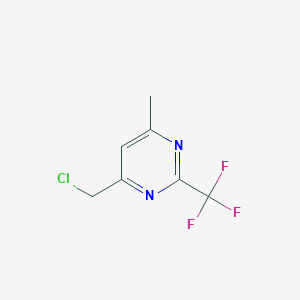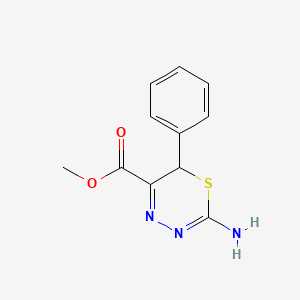
(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline" is not directly mentioned in the provided papers. However, the papers discuss a related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain used in the fourth generation of cephem antibiotics. This side-chain is significant due to its role in antibiotic efficacy and its practical preparation is of interest in the pharmaceutical industry .
Synthesis Analysis
The synthesis of the Z-isomer involves a skeletal rearrangement of aminoisoxazoles. The process includes reacting 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to yield intermediates, which are then converted to the target compound through the reaction with O-methylhydroxylamine. An alternative route involves the O-methylation of a hydroxyimino derivative to exclusively yield the Z-isomer, which is then led to the final compound .
Molecular Structure Analysis
The molecular structure of the Z-isomer is characterized by the presence of a thiadiazol ring, which is a common feature in many pharmaceutical compounds due to its bioactive properties. The methoxyimino group and the acetic acid moiety are also integral to the compound's structure, contributing to its biological activity as part of cephem antibiotics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the Z-isomer are crucial for obtaining the desired stereochemistry, which is important for the compound's biological function. The use of methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate for O-methylation is a key step in ensuring the exclusive production of the Z-isomer .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the Z-isomer are not explicitly detailed in the provided papers, it can be inferred that the compound's solubility, stability, and reactivity are tailored for its role in antibiotic synthesis. The presence of the methoxy group and the acetic acid moiety likely influence its solubility and its ability to undergo further chemical transformations .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been used in the preparation of cephem antibiotics, a class of clinically useful antibiotics. The synthesis involves a reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates and other subsequent reactions to produce the target compound (Tatsuta et al., 1994).
Photodynamic Therapy Applications
- A derivative of this compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, has been synthesized and characterized. Its properties, such as high singlet oxygen quantum yield, are useful for photodynamic therapy applications, especially for cancer treatment (Pişkin et al., 2020).
Crystallography Studies
- The crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, have been studied and described, which aids in understanding the molecular configuration and potential chemical interactions of the compound (Galushchinskiy et al., 2017).
Antimicrobial Activities
- Various derivatives of thiazoles, including those related to the compound , have been synthesized and tested for antimicrobial activities. This includes testing against bacterial isolates and funguses, which indicates the potential use of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Src Kinase Inhibition
- Analogues of this compound, specifically those containing a morpholinopropyl group, have been optimized as potent inhibitors of Src kinase activity. This indicates potential applications in cancer therapy, as Src kinase is often implicated in cancer cell proliferation (Boschelli et al., 2001).
Anticancer Properties
- Some derivatives containing similar structural elements have shown promising antiproliferative activity against human cancer cells. This underscores the potential utility of this compound and its derivatives in cancer research and treatment development (Minegishi et al., 2015).
Liquid Chromatographic Applications
- The compound, due to its chemical properties, has been used in the development of chromatographic methods, like in the determination of components in eye lotion using modified silica gel columns. This illustrates its utility in analytical chemistry for the separation and analysis of complex mixtures (Akiyama et al., 1991).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-15-14-24-18(19-16-6-3-4-7-17(16)22-2)21(15)9-5-8-20-10-12-23-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUFGDQEDFKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2OC)N1CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)
![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)
![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)
